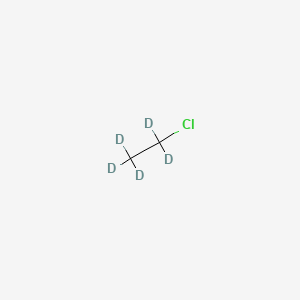

Chloroethane-d5

Overview

Description

Chloroethane-d5, also known as Ethyl chloride-d5, is a compound with the linear formula CD3CD2Cl . It has a molecular weight of 69.54 g/mol . It is used in various applications, including as a catalyst for polypropylene and as an intermediate in organic synthesis .

Synthesis Analysis

This compound can be synthesized through various methods. One approach involves the reaction of chlorine with ethane, chloroethane, and chloroethene in molten salt baths of LiCl-KCl eutectic and KC1-CuC12 mixtures . Another method involves the use of a headspace/GC/flame ionization detection (FID) method, which was developed and validated to perform this analysis .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [2H]C([2H])([2H])C([2H])([2H])Cl . The InChI key for this compound is HRYZWHHZPQKTII-ZBJDZAJPSA-N .

Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it reacts with aluminium metal to give ethylaluminium sesquichloride, a precursor to polymers and other useful organoaluminium compounds . It is also used to convert cellulose to ethylcellulose, a thickening agent and binder in paints, cosmetics, and similar products .

Physical And Chemical Properties Analysis

Its molecular weight is 69.54 g/mol . It is a colorless gas or refrigerated liquid with a faintly sweet odor .

Scientific Research Applications

Surface Chemistry : Zhao et al. (2017) studied the adsorption of chloroethane-d5 on Si(100) surfaces, finding that this compound and iodoethane-d5 exhibit significantly different sticking probabilities in the same reaction system due to the stability of surface-mediated molecular adsorbates (Zhao, Noffke, Raghavachari, & Teplyakov, 2017).

Kinetic Analysis : Dees & Setser (1968) measured kinetic isotope effects in the unimolecular reactions of chemically activated chloroethane-d0 and -d5, finding isotope effects of 3.3 ± 0.4 and 3.5 ± 0.1, respectively (Dees & Setser, 1968).

Environmental Remediation : Leitão et al. (2016) explored the biodegradation of 1,2-dichloroethane in a bioelectrochemical system, showing stable dechlorination to ethene, an important step for groundwater remediation (Leitão, Rossetti, Danko, Nouws, & Aulenta, 2016).

Toxicology : Bhat, Asimakis, & Ansari (1991) investigated the effects of chloroethanols on rat liver mitochondrial respiration, finding that these compounds stimulate mitochondrial respiration by uncoupling oxidative phosphorylation (Bhat, Asimakis, & Ansari, 1991).

Photodissociation Studies : Morgenthaler & Eyler (1979) conducted photodissociation studies of the chloroethane molecular ion (C2H5Cl+), revealing insights into the qualitative features of excited state potential surfaces (Morgenthaler & Eyler, 1979).

Chemical Reactions with Metals : Fennelly & Roberts (1998) examined the reaction of 1,1,1-trichloroethane with zero-valent metals, finding that the stepwise hydrogenolysis process cannot fully explain the observed results, thus suggesting complex pathways in these reactions (Fennelly & Roberts, 1998).

Safety and Hazards

Future Directions

While specific future directions for Chloroethane-d5 are not mentioned in the search results, there is ongoing research on the use of electrochemical technology for removing toxic and persistent chlorinated organic pollutants from water . This suggests potential future directions in improving the efficiency of such technologies.

Relevant Papers

Relevant papers on this compound include research on mimicking reductive dehalogenases for efficient electrocatalytic water dechlorination , and studies on the control of Chloroethane in raw materials and drug substances using headspace gas chromatography analysis .

Mechanism of Action

Target of Action

Chloroethane-d5, also known as Ethyl chloride-d5, is a chemical compound with the linear formula CD3CD2Cl . The primary targets of this compound are not explicitly mentioned in the available resources. More research is needed to identify its specific targets and their roles.

Mode of Action

It’s known that this compound is a weak alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, inhibiting DNA replication and leading to cell death.

Biochemical Pathways

It’s known that chloroethane is metabolically oxidized via cytochrome p-450, likely producing acetaldehyde, and conjugated with glutathione (gsh) . These processes are part of the body’s natural detoxification pathways.

Pharmacokinetics

It’s known that chloroethane is eliminated from the body by pulmonary exhalation . This suggests that this compound might have similar pharmacokinetic properties.

Result of Action

It’s known that chloroethane is suspected of causing cancer (dermal, inhalation, oral) . This suggests that this compound might have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that Chloroethane is an extremely flammable gas and contains gas under pressure; it may explode if heated . It’s also harmful to aquatic life, with long-lasting effects . Therefore, the storage environment of this compound should be carefully controlled to ensure its stability and prevent any potential hazards.

Biochemical Analysis

Biochemical Properties

It is known that Chloroethane-d5 can be involved in various biochemical reactions

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that this compound can have potential toxic effects. It is classified as extremely flammable and may explode if heated. It is also suspected of causing cancer (Dermal, Inhalation, oral) and is harmful to aquatic life .

Molecular Mechanism

It is known that Chloroethane is eliminated from the body by pulmonary exhalation and metabolically by oxidation via cytochrome P-450 (likely producing acetaldehyde) and conjugation with glutathione (GSH)

Temporal Effects in Laboratory Settings

It is known that this compound is a gas and can be packaged on demand

Dosage Effects in Animal Models

It is known that this compound is suspected of causing cancer (Dermal, Inhalation, oral) and is harmful to aquatic life

Metabolic Pathways

It is known that Chloroethane is metabolized by oxidation via cytochrome P-450 and conjugation with glutathione (GSH)

properties

IUPAC Name |

1-chloro-1,1,2,2,2-pentadeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYZWHHZPQKTII-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19199-91-8 | |

| Record name | Ethane-d5, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019199918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19199-91-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does chloroethane-d5 interact with the Si(100) surface and what are the downstream effects of this interaction?

A1: this compound undergoes dissociative chemisorption on the Si(100)-2 x 1 surface. This means that the molecule breaks apart upon adsorption, with the chlorine atom and the ethyl group (C2D5) bonding directly to silicon atoms on the surface []. Upon heating, further surface transformations occur. First, hydrogen atoms are eliminated from the ethyl groups. Subsequently, both ethylene (C2D4) and hydrogen desorb from the surface [].

Q2: What is the key difference observed between this compound and iodoethane-d5 in their interactions with the Si(100) surface?

A2: While both this compound and iodoethane-d5 adsorb dissociatively on the Si(100) surface, their sticking probabilities differ significantly. Experimental results indicate that 20 times more exposure is required for this compound to reach monolayer saturation compared to iodoethane-d5 []. This difference is attributed to the relative stability of the surface-mediated molecular adsorbates formed by each molecule [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-2-[(E)-phenyldiazenyl]quinolin-1-ium perchlorate](/img/structure/B579736.png)

![5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B579747.png)

![TMS(-3)[TMS(-4)][TMS(-6)]GlcNAc(a)-O-Me](/img/structure/B579748.png)

![1-[2-(Ethylpropylamino)ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B579750.png)